molecular formula C11H16N2O B4887385 (2-methyl-1-phenylpropyl)urea

(2-methyl-1-phenylpropyl)urea

Cat. No.: B4887385
M. Wt: 192.26 g/mol
InChI Key: YWUGEJUCGCQXKS-UHFFFAOYSA-N
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Description

(2-Methyl-1-phenylpropyl)urea is a substituted urea derivative characterized by a branched alkyl chain (2-methylpropyl) and an aromatic phenyl group attached to the urea moiety. Ureas are organic compounds with the general formula R₁R₂N–CO–NR₃R₄, widely studied for applications in agrochemicals, pharmaceuticals, and materials science. The phenyl and methylpropyl substituents in this compound likely influence its solubility, stability, and biological activity.

Properties

IUPAC Name

(2-methyl-1-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)10(13-11(12)14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUGEJUCGCQXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-phenylpropyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity. The reaction conditions involve mixing the amine with potassium isocyanate in water, followed by simple filtration or routine extraction procedures to isolate the product.

Industrial Production Methods

In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. this method is not environmentally friendly or safe due to the use of phosgene, a highly toxic compound.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-phenylpropyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

(2-methyl-1-phenylpropyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-methyl-1-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their structure and function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares (2-methyl-1-phenylpropyl)urea with three structurally related compounds, emphasizing molecular features, hazards, and stability.

Compound Name Molecular Formula Molecular Weight Key Hazards Stability
This compound C₁₁H₁₆N₂O 192.26 (calculated) Inferred: Potential skin/eye irritation; releases NOx, COx during combustion† Likely stable under recommended storage
1-Ethyl-1-(2-methylphenyl)urea C₁₀H₁₄N₂O 178.23 Acute toxicity unspecified; requires full protective gear Stable under storage conditions
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Causes skin/eye irritation; requires immediate rinsing Reacts with strong oxidizers
Urea CH₄N₂O 60.06 Low toxicity; used in fertilizers Hygroscopic; decomposes upon heating



Inferred from analogous urea derivatives .

Functional Group Analysis

  • Aromatic vs.
  • Branching Effects : The 2-methylpropyl chain may reduce crystallinity compared to linear alkyl chains, improving solubility in organic solvents .

Hazard and Handling Comparisons

  • Toxicity : While 1-ethyl-1-(2-methylphenyl)urea lacks acute toxicity data, its SDS mandates full protective equipment, suggesting hazards akin to other substituted ureas . Methyl(2-methylpropyl)amine, an amine precursor, requires immediate rinsing upon contact .
  • Combustion Byproducts: Both this compound and 1-ethyl-1-(2-methylphenyl)urea likely release nitrogen oxides (NOx) and carbon oxides during combustion, necessitating alcohol-resistant foam for firefighting .

Stability and Reactivity

  • Chemical Stability : Substituted ureas generally exhibit stability under recommended storage, though decomposition may occur under extreme heat or pH .
  • Reactivity : Methyl(2-methylpropyl)amine reacts with oxidizers, while ureas are less reactive but may hydrolyze under acidic/basic conditions .

Research Findings and Data Gaps

  • Limited Direct Data: No explicit studies on this compound were identified in the evidence. Inferences rely on analogs like 1-ethyl-1-(2-methylphenyl)urea, which shares aromatic and alkyl substituents .
  • Safety Protocols : Firefighting measures and first-aid responses for substituted ureas are standardized (e.g., water rinsing, foam extinguishers), but compound-specific toxicology remains understudied .

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